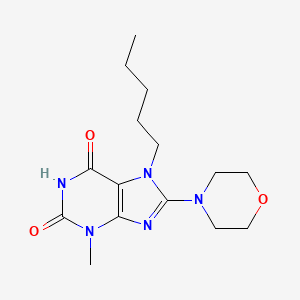

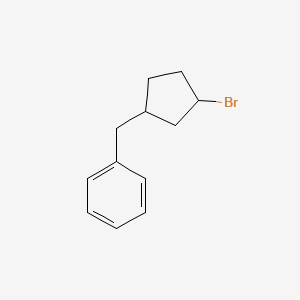

![molecular formula C14H12ClNO3S B2536093 Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate CAS No. 676318-51-7](/img/structure/B2536093.png)

Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

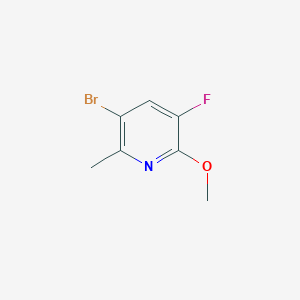

“Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate” is a chemical compound . It is a derivative of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H10ClNO3S . This suggests that the molecule contains 13 carbon atoms, 10 hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom .Applications De Recherche Scientifique

Synthesis and Allosteric Enhancer Activity

- Research has explored the synthesis of analogues with a 2-amino-3-(4-chlorobenzoyl)thiophene nucleus, revealing that modifications at the 5-position significantly affect allosteric enhancer activity at the A1 adenosine receptor. Particularly, 5-aryl group substitutions contributed additively to the activity, with certain derivatives being most active in both binding and functional experiments (Romagnoli et al., 2012).

Chemical Synthesis and Characterization

- Studies on substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones through reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides, and subsequent steps, have been reported. This work demonstrates the versatility of thiophene derivatives in synthesizing complex molecules (Sedlák et al., 2008).

Analytical Methods Development

- A study described the separation and determination of methyl 3-amino-2-thiophenecarboxylate, a medicine intermediate, using gas chromatography. This method showcased a simple, fast, and accurate way to quantify this compound in pharmaceutical research (Jiang Feng, 2004).

Crystal Structure Analysis

- The crystal structure of a derivative compound, 2-[({[(4-methylphenyl)sulfonyl]methyl} amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, has been analyzed through X-ray diffraction, confirming its structure and providing insights into its potential applications in material science and medicinal chemistry (Ramazani et al., 2011).

Genotoxic and Carcinogenic Potentials Evaluation

- An evaluation of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, was conducted using in vitro and in silico methodologies. This study contributes to the safety assessment of thiophene derivatives in pharmaceutical development (Lepailleur et al., 2014).

Synthesis of β-Thiophenecarboxylic Acids Esters

- A method for synthesizing esters of β-thiophenecarboxylic acids highlights the chemical versatility of thiophene derivatives, showing their potential in creating various bioactive molecules (Shvedov et al., 1967).

Propriétés

IUPAC Name |

methyl 3-[(4-chlorobenzoyl)amino]-4-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-8-7-20-12(14(18)19-2)11(8)16-13(17)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUNIEIDAXLMAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329649 |

Source

|

| Record name | methyl 3-[(4-chlorobenzoyl)amino]-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671607 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

676318-51-7 |

Source

|

| Record name | methyl 3-[(4-chlorobenzoyl)amino]-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

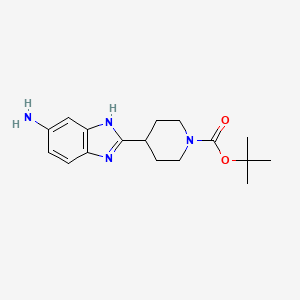

![N-isobutyl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2536011.png)

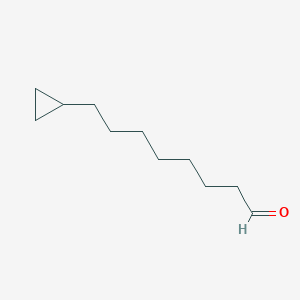

![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2536022.png)

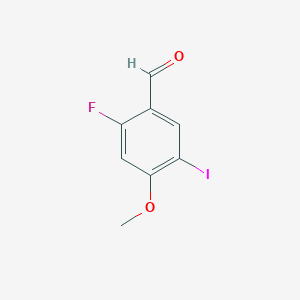

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2536031.png)

![2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2536033.png)